

Acridone core structure and chemical properties

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An In-depth Technical Guide to the **Acridone** Core: Structure, Properties, and Therapeutic Potential

Introduction

Acridone, a nitrogen-containing heterocyclic compound, forms the structural backbone for a multitude of synthetic and naturally occurring molecules of significant interest in medicinal chemistry and materials science.[1][2] Characterized by a tricyclic planar structure, the acridone scaffold is a privileged pharmacophore, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity is largely attributed to the planarity of the aromatic system, which facilitates intercalation within DNA base pairs and interaction with various enzymatic targets.[1][4] This guide provides a comprehensive technical overview of the acridone core, detailing its structure, chemical properties, synthesis, and its role in modulating key signaling pathways relevant to drug development.

Core Structure and Nomenclature

The **acridone** molecule, with the chemical formula C₁₃H₉NO, consists of a central pyridine ring fused to two benzene rings, featuring a carbonyl group at position 9.[5][6] It is the oxidized product of acridine and is also known by several names including 9(10H)-acridinone, 9-acridanone, and 9,10-dihydro-9-oxoacridine. The molecule is planar, a key feature for its biological activity. The standardized IUPAC numbering system, which is now widely adopted, is crucial for the unambiguous identification of substituted derivatives.[7]



Acridone Core Structure acridone

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Figure 1: Acridone core structure with IUPAC numbering.

Physicochemical Properties

The parent **acridone** is a yellow crystalline solid.[8] Its physical and chemical properties are pivotal for its behavior in biological systems and for the design of synthetic protocols. Key quantitative data are summarized in Table 1.

Solubility: **Acridone** is generally insoluble in water, benzene, chloroform, and ether.[9][10] It demonstrates solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with solubility often increasing with temperature.[8] It also dissolves in alcoholic potassium hydroxide to form its potassium salt.

Melting and Boiling Point: The melting point of **acridone** is consistently reported to be high, typically around 354-362°C, reflecting its stable, planar crystalline structure.[10][11]

Table 1: Physicochemical Properties of Acridone

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₉ NO	[5][12]
Molar Mass	195.22 g/mol	[5][12]
Appearance	Yellow crystalline powder/solid	[5][8]
Melting Point	354-362 °C	[10]
Water Solubility	Practically insoluble	[8][12]
Organic Solvent Solubility	Soluble in DMSO, ethanol, methanol	[8]



| Density | ~1.32 g/cm³ |[8] |

Chemical Properties and Reactivity

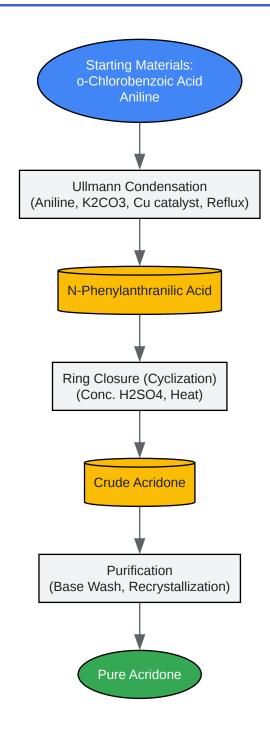
The **acridone** core is a relatively stable entity but undergoes several characteristic reactions.

- Reduction: Acridone can be reduced to acridine using zinc dust, a reaction that can be vigorous on a larger scale. Reduction with potassium cyanide yields 9,10-dihydroacridine.
 The carbonyl group is fairly difficult to reduce; for instance, nitroacridones can be selectively reduced to aminoacridones without affecting the carbonyl group.
- Acidity and Basicity: The N-H proton is weakly acidic, allowing for the formation of salts with strong bases, such as potassium hydroxide in alcohol.
- Substitution Reactions: The benzene rings can undergo electrophilic substitution, and the nitrogen atom can be alkylated.
- Fluorescence: **Acridone** and its derivatives are known for their high degree of fluorescence, a property that is exploited in the development of fluorescent probes and materials for visualization of biomolecules.[2] Some derivatives also exhibit chemiluminescence.

Synthesis of the Acridone Core

Several synthetic routes to the **acridone** scaffold have been developed, with the most common being the Ullmann condensation followed by cyclization.[1] This method involves the condensation of an o-halobenzoic acid with an aniline derivative, followed by acid-catalyzed ring closure of the resulting N-phenylanthranilic acid.





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Figure 2: General workflow for acridone synthesis via Ullmann Condensation.

Key Experimental Protocol: Synthesis from N- Phenylanthranilic Acid

This protocol details the cyclization of N-phenylanthranilic acid to **acridone**, a key step in the classical synthesis route.[11]



- Reaction Setup: In a 500 mL flask, dissolve 42.7 g (0.2 moles) of N-phenylanthranilic acid in 100 mL of concentrated sulfuric acid.
- Heating: Heat the solution on a boiling water bath for four hours.
- Precipitation: Pour the hot acid solution into 1 liter of boiling water. To minimize spattering, allow the solution to run down the side of the beaker.
- Filtration and Neutralization: Boil the resulting mixture for five minutes and then filter the yellow precipitate. The moist solid is then boiled for five minutes in a solution of 30 g of sodium carbonate in 400 mL of water to neutralize any remaining acid.
- Washing and Drying: Collect the solid by suction filtration and wash it thoroughly with water.
 After air-drying, the crude acridone is obtained.
- Purification (Optional): The crude product (typically 35.5–37.5 g) is often pure enough for many applications.[11] For higher purity, it can be recrystallized from a mixture of aniline and acetic acid or from isoamyl alcohol.[11]

Spectroscopic Characteristics

Spectroscopic analysis is essential for the characterization of the **acridone** core and its derivatives.

Table 2: Spectroscopic Data for the **Acridone** Core



Technique	Key Features and Wavelengths/Shifts	Reference(s)
UV-Vis	Absorption maxima around 250-255 nm and a characteristic long-wavelength absorption band between 380-400 nm.	[13][14][15]
IR	Characteristic peaks for N-H stretching (around 3234 cm ⁻¹) and C=O (carbonyl) stretching.	[16]
¹ H NMR	Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H proton is a broad singlet.	[16][17]
¹³ C NMR	The carbonyl carbon (C9) shows a characteristic signal around 180 ppm. Aromatic carbons appear between ~90- 165 ppm.	[17]

| Mass Spec. | Molecular ion peak (m/z) corresponding to its molecular weight (195.22). |[16] |

Pharmacological Significance and Key Signaling Pathways

Acridone derivatives are renowned for their broad spectrum of biological activities, with anticancer activity being the most extensively studied.[1][3][4] Their planar structure allows them to act as DNA intercalating agents, disrupting DNA replication and transcription.[3][4] Furthermore, they are known inhibitors of crucial cellular enzymes.

 Topoisomerase Inhibition: Many acridone analogues, such as amsacrine, function by inhibiting topoisomerase I or II, enzymes vital for managing DNA topology during cellular processes.[3][18] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

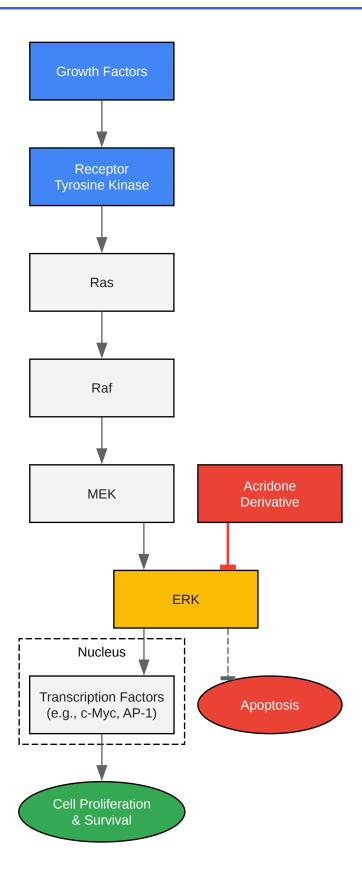
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- Protein Kinase Inhibition: **Acridone** derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular signaling pathways controlling proliferation, survival, and differentiation.[18][19]
- ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[19] Certain **acridone** alkaloids, such as Buxifoliadine E, have been identified as inhibitors of Erk kinase activity.[19] By blocking this pathway, these compounds can inhibit the expression of anti-apoptotic proteins (like Mcl-1), promote the expression of pro-apoptotic proteins (like Bax), and induce caspase-mediated apoptosis.[19]





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Figure 3: Inhibition of the ERK/MAPK signaling pathway by acridone derivatives.



Conclusion

The **acridone** core represents a remarkably versatile and enduring scaffold in medicinal chemistry. Its rigid, planar structure, coupled with its unique electronic and chemical properties, provides a robust foundation for the design of potent therapeutic agents. A thorough understanding of its fundamental chemistry, including synthesis and reactivity, is essential for the continued development of novel **acridone** derivatives. As research continues to uncover the intricate ways these compounds interact with biological targets like the ERK pathway, the potential for developing more selective and effective drugs for a range of diseases, particularly cancer, remains a highly promising frontier for scientists and drug development professionals.

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